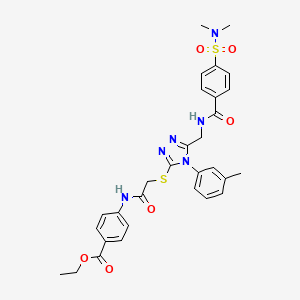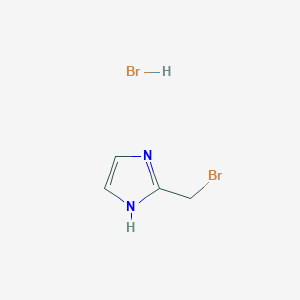![molecular formula C27H28N2O5S B2563552 diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-65-8](/img/structure/B2563552.png)
diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains two ester groups (the diethyl dicarboxylate part of the name), an amide group (the acetamido part), and a thiophene ring (the dihydrothieno part). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiophene rings would likely contribute to the compound’s aromaticity, making it relatively stable. The ester and amide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would likely be affected by the polar ester and amide groups, while its melting and boiling points would depend on factors like molecular weight and intermolecular forces .科学的研究の応用
Metal Coordination Ligands in Polyacrylates
The compound can serve as a ligand for introducing metal coordination sites in polyacrylates. Ligands containing the 2,2’-bipyridine moiety are commonly used in the synthesis of transition metal complexes. By incorporating this compound into polyacrylate materials, researchers can create surfaces with embedded coordination sites for transition metals. These modified polymeric materials find applications in catalysis, sensing, and other areas where metal coordination plays a crucial role .
Photophysical Properties and Photocatalysis
The 2,2’-bipyridine derivatives, including this compound, have been studied for their photophysical properties. Transition metal complexes with 2,2’-bipyridine ligands exhibit interesting photochemical behavior. Researchers have explored their use in photocatalysis, dye-sensitized solar cells, and other photoactive applications. The prototype compound in this class is [Ru(bipy)₃]²⁺, but other metals (such as Ir, Re, Os, and even first-row transition metals like Fe) have also attracted attention .
Antiproliferative Activity
While specific studies on this compound are limited, related pyridine derivatives have been investigated for their antiproliferative activity. Researchers have synthesized and evaluated novel pyridine-based compounds for potential use in cancer therapy. Further exploration of this compound’s antiproliferative properties could be valuable .
Crystal Growth and Structural Elucidation
The compound’s single crystals have been successfully grown and characterized. Structural analysis revealed that it belongs to the triclinic crystal system. Such studies contribute to our understanding of crystallography and can aid in designing new materials with desirable properties .
Host-Guest Chemistry
Given its unique structure, this compound may participate in host-guest interactions. Researchers can explore its ability to form complexes with other molecules, potentially leading to applications in supramolecular chemistry, drug delivery, or sensing .
Luminescent Complexes
The compound could serve as a ligand for luminescent complexes. For instance, it might form complexes with lanthanide ions (such as terbium) to exhibit interesting luminescence properties. These complexes find applications in sensors, imaging, and optoelectronic devices .
作用機序
将来の方向性
特性
IUPAC Name |
diethyl 2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-3-33-26(31)23-20-15-16-29(27(32)34-4-2)17-21(20)35-25(23)28-24(30)22(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,22H,3-4,15-17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGWOYIWEIOFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)
![1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563482.png)
![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)


![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)
![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2563490.png)